Product packaging for 2-(But-3-en-1-yl)pyrrolidine(Cat. No.:CAS No. 95092-07-2)

2-(But-3-en-1-yl)pyrrolidine

Cat. No.: B3362043
CAS No.: 95092-07-2
M. Wt: 125.21 g/mol
InChI Key: QQRYNYNYNMYJOU-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)pyrrolidine is a chemical compound of significant interest in synthetic and medicinal chemistry research, featuring a pyrrolidine ring—a nitrogen-containing heterocycle that is a fundamental building block in numerous bioactive molecules and approved drugs . The pyrrolidine ring is one of the most common heterocyclic fragments found in pharmaceuticals, contributing to the structure of drugs such as Captopril (an antihypertensive agent), Elbasvir (an antiviral for hepatitis C), and Alpelisib (an anti-cancer drug) . This high prevalence is due to the ring's ability to contribute to key molecular interactions and improve the physicochemical properties of drug candidates . The specific value of this compound for researchers lies in its functionalization with a but-3-en-1-yl side chain. This terminal alkene group is a highly versatile chemical handle that enables further structural diversification through various synthetic transformations, most notably through cyclization reactions . Such reactions are pivotal strategies for constructing more complex polycyclic and spiro-fused nitrogen-containing heterocycles, which are core structures in many natural products and therapeutic agents . Consequently, this compound serves as a promising synthetic intermediate or precursor for developing novel pharmacologically active molecules. Researchers explore pyrrolidine derivatives for a wide spectrum of biological activities. Literature indicates that compounds based on the pyrrolidine scaffold demonstrate potential for analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer applications, among others . The incorporation of specific substituents, such as an alkenyl chain, can be strategically used to fine-tune biological activity and selectivity. This compound is intended for use in laboratory research only, strictly for the purpose of chemical synthesis, method development, and biological screening in controlled environments. Intended Use & Handling: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B3362043 2-(But-3-en-1-yl)pyrrolidine CAS No. 95092-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-but-3-enylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-3-5-8-6-4-7-9-8/h2,8-9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRYNYNYNMYJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309904
Record name 2-(3-Buten-1-yl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95092-07-2
Record name 2-(3-Buten-1-yl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95092-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Buten-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 but 3 En 1 Yl Pyrrolidine and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections for the Pyrrolidine (B122466) Core

A retrosynthetic analysis of 2-(but-3-en-1-yl)pyrrolidine reveals several strategic disconnections for the formation of the pyrrolidine ring. The most common approaches involve the formation of one of the carbon-nitrogen bonds or a carbon-carbon bond within the five-membered ring as the key ring-closing step.

Key Disconnections:

C-N Bond Formation: A primary strategy involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic carbon at the appropriate positions. This can be achieved through several pathways:

Intramolecular Nucleophilic Substitution: A common disconnection is between the nitrogen and the C5 carbon of the pyrrolidine ring. This leads to a precursor such as a 1-amino-6-halo-hept-2-ene or a similar substrate with a suitable leaving group.

Reductive Amination: Disconnecting both C-N bonds leads to a 1,4-dicarbonyl compound (hept-6-en-1,4-dione) and a primary amine. A subsequent intramolecular reductive amination would then form the pyrrolidine ring. nih.gov

C-C Bond Formation: Alternatively, the pyrrolidine ring can be constructed by forming a carbon-carbon bond.

Intramolecular [3+2] Cycloaddition: This powerful strategy involves the reaction of an azomethine ylide with an alkene. mappingignorance.orgnih.govrsc.org For the synthesis of this compound, this would typically involve an azomethine ylide precursor and a butenyl-containing dipolarophile.

Ring-Closing Metathesis (RCM): A disconnection of the C2-C3 bond can lead to a diene precursor suitable for RCM. For instance, an N-protected amino acid derivative with an appended butenyl group and another terminal alkene could undergo RCM to form a cyclic enamine, which can then be reduced to the target pyrrolidine. nih.govacs.org

Approaches to the Enantioselective and Diastereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of this compound derivatives is crucial for their application in areas such as asymmetric catalysis and medicinal chemistry. Several powerful strategies have been developed to this end. nih.govmdpi.com

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed.

In the context of this compound synthesis, a chiral auxiliary can be attached to the nitrogen atom of a precursor. For example, a chiral amine like (R)- or (S)-1-phenylethylamine can be used to form an imine with a suitable carbonyl compound. Subsequent cyclization reactions, such as an intramolecular Michael addition, would proceed with the auxiliary sterically directing the formation of one diastereomer over the other. researchgate.net Oxazolidinones, popularized by Evans, are another class of effective chiral auxiliaries that can be used to control the stereochemistry of alkylation and aldol (B89426) reactions in the synthesis of pyrrolidine precursors. wikipedia.org The rigidity of the auxiliary and its ability to chelate to metal centers provide a well-defined steric environment for the reaction.

Chiral AuxiliaryTypical ApplicationReference
(R)- or (S)-1-PhenylethylamineAsymmetric imine/enamine formation and subsequent cyclizations researchgate.net
Evans OxazolidinonesStereoselective alkylations and aldol reactions of precursors wikipedia.org
CamphorsultamAsymmetric Diels-Alder reactions and alkylations wikipedia.org
PseudoephedrineAsymmetric alkylations wikipedia.org

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. nih.govmdpi.com

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Proline and its derivatives are prominent organocatalysts for the formation of pyrrolidine rings. mdpi.commdpi.comresearchgate.net These catalysts can activate substrates through the formation of chiral enamines or iminium ions.

For instance, an organocatalytic intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl compound can be used to construct the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk The catalyst, often a chiral secondary amine, forms a transient enamine with a ketone or aldehyde, which then undergoes a stereoselective cyclization. Chiral phosphoric acids have also been employed to catalyze intramolecular aza-Michael cyclizations. whiterose.ac.uk

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of pyrrolidines. acs.orgmetu.edu.tr Palladium-catalyzed reactions are particularly noteworthy for their ability to facilitate a wide range of C-C and C-N bond-forming reactions. nih.gov

A key strategy involves the palladium-catalyzed intramolecular allylic alkylation of a suitable precursor. nih.gov In this approach, a substrate containing a nucleophilic nitrogen and an allylic leaving group undergoes cyclization in the presence of a palladium(0) catalyst and a chiral ligand. The chiral ligand coordinates to the palladium center and controls the stereochemistry of the resulting pyrrolidine. This method allows for the formation of 2,5-disubstituted pyrrolidines with high levels of both diastereoselectivity and enantioselectivity. acs.org

Catalyst TypeReactionKey Features
Proline DerivativesIntramolecular Michael AdditionForms chiral enamines/iminium ions.
Chiral Phosphoric AcidsIntramolecular aza-Michael CyclizationActs as a chiral Brønsted acid.
Palladium(0) with Chiral LigandsIntramolecular Allylic AlkylationForms a π-allyl palladium intermediate.
Rhodium(II) CatalystsAsymmetric C-H InsertionDirect functionalization of the pyrrolidine ring. acs.org
Iridium CatalystsAsymmetric HydrogenationReduction of cyclic enamines or imines. nih.gov

Chiral Pool Synthesis from Natural Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. nih.gov Amino acids, such as L-proline and L-glutamic acid, are excellent chiral pool precursors for the synthesis of 2-substituted pyrrolidines. nih.govresearchgate.net

Starting from L-proline, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized. The inherent stereochemistry at the C2 position of proline is retained throughout the synthesis. For example, the synthesis of a this compound derivative could involve the conversion of the carboxylate of N-protected proline into a suitable functional group that can then be elaborated into the butenyl side chain.

Glutamic acid can also be a versatile starting material. researchgate.net It can be converted to pyroglutamic acid, which can then be reduced and further modified to introduce the desired C2 substituent. This approach leverages the natural chirality of the starting amino acid to produce the target molecule in an enantiomerically pure form.

Total Synthesis Strategies of Natural Products Incorporating this compound Motifs

The this compound framework is a key structural component in several natural products, making its synthesis a critical step in their total synthesis. nih.govrsc.org Synthetic strategies often focus on the stereoselective construction of the pyrrolidine ring and the introduction of the butenyl side chain. These approaches are frequently showcased in the synthesis of complex alkaloids. nih.govrsc.org

Ring-Forming Reactions for Pyrrolidine Synthesis

The construction of the pyrrolidine ring itself is a cornerstone of organic synthesis, with numerous methods developed over the years. osaka-u.ac.jpnih.govorganic-chemistry.orgnih.gov These methods can be broadly categorized into several key reaction types.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

[3+2] dipolar cycloadditions are powerful and atom-economical reactions for the construction of five-membered rings like pyrrolidines. rsc.orgrsc.orgmdpi.comacs.org This approach typically involves the reaction of an azomethine ylide with an alkene. The versatility of this method allows for the synthesis of a wide range of substituted pyrrolidines with high stereocontrol. rsc.orgacs.org

Recent advancements have focused on developing catalytic and asymmetric versions of this reaction. For instance, iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has emerged as a general and highly selective method for synthesizing functionalized pyrrolidines. nih.govacs.org This strategy allows for the formation of complex pyrrolidine structures under mild conditions with high diastereoselectivity. nih.gov Furthermore, the use of chiral catalysts can provide access to enantiomerically enriched pyrrolidine derivatives. rsc.org

Decarboxylative [3+2] cycloadditions using glycine (B1666218) derivatives offer another efficient route to polycyclic compounds containing the pyrrolidine framework. nih.govmdpi.com These reactions proceed with high efficiency and minimal byproducts. mdpi.com

Reductive Cyclization and Amination Pathways

Reductive cyclization and amination pathways represent another major class of reactions for pyrrolidine synthesis. These methods often involve the intramolecular cyclization of a linear precursor containing both an amine and a suitable electrophilic partner.

A common approach is the reductive amination of a 1,4-dicarbonyl compound with an amine, followed by cyclization. nih.gov Alternatively, the intramolecular hydroamination/reduction of unactivated alkynes can provide disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org Ruthenium-catalyzed reductive amination/cyclization of levulinic acid has been shown to selectively produce pyrrolidines under mild conditions. rsc.org

Ti-Mg Catalyzed Carbocyclization

Titanium-magnesium catalyzed carbocyclization of enynes has been developed as an efficient method for synthesizing various heteroatom-containing pyrrolidine derivatives. rsc.orgnih.govresearchgate.netnih.gov This reaction is tolerant of a range of functional groups on the alkyne component, including aryl, alkyl, and silyl (B83357) substituents. rsc.orgnih.govresearchgate.netnih.gov The process involves the regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc (B1219324) (Et2Zn), followed by hydrolysis or deuterolysis to yield the corresponding methylenepyrrolidine derivatives in high yields. researchgate.netnih.govresearchgate.net

Table 1: Comparison of Ring-Forming Reactions for Pyrrolidine Synthesis

Reaction Type Key Features Advantages Disadvantages
[3+2] Dipolar Cycloadditions Reaction of an azomethine ylide with an alkene. mdpi.comacs.org High atom economy, stereoselectivity, and potential for asymmetry. rsc.orgrsc.org May require specific precursors for ylide generation.
Reductive Cyclization Intramolecular cyclization of a linear precursor. organic-chemistry.org Access to diverse substitution patterns. Can require multi-step precursor synthesis.
Ti-Mg Catalyzed Carbocyclization Cyclization of enynes using a Ti-Mg catalyst. rsc.orgnih.gov High yields and tolerance of various functional groups. rsc.orgnih.govresearchgate.netnih.gov Requires specific organometallic reagents.

Late-Stage Functionalization and Diversification Methods for this compound Scaffolds

Once the this compound core is assembled, the terminal alkene of the butenyl side chain provides a versatile handle for late-stage functionalization and diversification. This allows for the synthesis of a library of related compounds from a common intermediate.

The double bond can undergo a variety of transformations, including but not limited to:

Hydroboration-oxidation: to introduce a primary alcohol.

Epoxidation: to form an epoxide, which can be opened with various nucleophiles.

Metathesis reactions: to form new carbon-carbon bonds.

Heck reaction: to introduce aryl or vinyl groups.

These late-stage modifications are crucial for exploring the structure-activity relationships of pyrrolidine-containing molecules and for optimizing their biological properties. For example, the synthesis of 3,4-unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls with hydrophilic functional groups in the side chains was achieved through modifications of a pyrroline (B1223166) N-oxide precursor. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidines to minimize environmental impact and improve efficiency. vjol.info.vn This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

One approach is the use of multicomponent reactions in eco-friendly solvents like ethanol. vjol.info.vn These reactions offer advantages such as simple experimental procedures and the use of readily available starting materials. vjol.info.vn The development of catalytic systems that operate under mild conditions and with high atom economy is another key aspect of green pyrrolidine synthesis. rsc.org For instance, the use of N-octyl pyrrolidone, a bio-based solvent, has been investigated as a green alternative to traditional solvents in solid-phase peptide synthesis. rsc.org Furthermore, ring contraction of abundant and inexpensive pyridines represents a promising and sustainable strategy for accessing valuable pyrrolidine skeletons. nih.gov

Chemical Transformations and Reactivity of 2 but 3 En 1 Yl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom: Alkylation and Acylation

The nitrogen atom in the 2-(but-3-en-1-yl)pyrrolidine ring is a secondary amine, rendering it nucleophilic and basic. This characteristic allows it to readily undergo reactions with various electrophiles, most notably alkylation and acylation. beilstein-journals.orgresearchgate.net

Alkylation: This process involves the formation of a new carbon-nitrogen bond, typically by reacting the pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base to neutralize the resulting acid. The reaction converts the secondary amine into a tertiary amine, significantly altering the steric and electronic properties of the molecule. The choice of alkylating agent allows for the introduction of a wide array of substituents onto the nitrogen atom.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. Common acylating agents include acyl chlorides and acid anhydrides. Acylation is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct (e.g., HCl). The resulting N-acylpyrrolidine derivatives are generally less basic and more sterically hindered around the nitrogen atom compared to their alkylated counterparts. beilstein-journals.orgresearchgate.net These transformations are fundamental for modifying the compound's properties and for preparing derivatives for further synthetic applications. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reactions Involving the Terminal Alkene Moiety of the But-3-en-1-yl Group

The but-3-en-1-yl side chain possesses a terminal alkene, a versatile functional group that can participate in a wide range of reactions, including oxidation, reduction, and addition processes.

Oxidation: The double bond can be oxidatively cleaved, for example, through ozonolysis followed by a reductive (e.g., dimethyl sulfide) or oxidative (e.g., hydrogen peroxide) workup, to yield an aldehyde or a carboxylic acid, respectively. Non-cleavage oxidation reactions, such as dihydroxylation using osmium tetroxide or potassium permanganate, convert the alkene into a vicinal diol. Epoxidation, using a peroxy acid like m-CPBA, transforms the alkene into an epoxide, a valuable intermediate for further functionalization.

Reduction: The most common reduction reaction for the terminal alkene is catalytic hydrogenation. researchgate.net In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, and under a hydrogen atmosphere, the double bond is saturated to yield the corresponding 2-(butyl)pyrrolidine derivative. researchgate.net

Addition Reactions: The alkene can undergo various electrophilic addition reactions. For instance, hydrohalogenation with HBr or HCl proceeds via a carbocation intermediate to yield the corresponding secondary halide, typically following Markovnikov's rule. Radical addition of HBr, initiated by peroxides, can lead to the anti-Markovnikov product. Hydration of the double bond, often catalyzed by acid, results in the formation of a secondary alcohol.

Table 2: Representative Reactions of the Terminal Alkene

Stereochemical Outcomes of Chemical Transformations

The presence of a chiral center at the C2 position of the pyrrolidine ring means that this compound is a chiral molecule. This inherent chirality significantly influences the stereochemical outcome of its reactions, often leading to the formation of diastereomers rather than a racemic mixture. ochemtutor.com

When the pyrrolidine nitrogen or the terminal alkene undergoes a reaction that creates a new stereocenter, the existing C2 stereocenter can direct the approach of the incoming reagent. This phenomenon, known as diastereoselection, results in one diastereomer being formed in excess over the other. researchgate.netnih.gov For example, in the dihydroxylation of the alkene, the hydroxyl groups can add to the double bond from either the same face (syn-addition) or opposite faces (anti-addition) relative to the substituent at the C2 position. The steric bulk of the C2-substituent and its conformational preferences will often favor one approach, leading to a diastereomeric excess (d.e.) of one product. researchgate.net

Similarly, reactions at the nitrogen atom can also be influenced by the C2 stereocenter, although the effect may be less pronounced due to the distance and flexibility of the side chain. The stereochemical integrity of the C2 center is typically maintained throughout these transformations unless conditions are harsh enough to cause epimerization. The ability to control the stereochemical outcome is crucial in the synthesis of complex molecules and pharmacologically active compounds where specific stereoisomers are required. mappingignorance.org

Metal-Catalyzed Coupling Reactions of this compound Derivatives

The terminal alkene of this compound and its derivatives is an excellent substrate for metal-catalyzed cross-coupling reactions. Among the most significant of these is the Mizoroki-Heck reaction. wikipedia.orgnih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the alkene with an aryl or vinyl halide (or triflate). wikipedia.orgorganic-chemistry.org

In a typical Heck reaction, a derivative of this compound (often with the nitrogen protected as an amide or carbamate (B1207046) to prevent catalyst inhibition) is reacted with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like tri-o-tolylphosphine (B155546) (P(o-tol)₃), and a base (e.g., triethylamine). strath.ac.uk The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final product, a substituted alkene, and regenerates the Pd(0) catalyst. wikipedia.org

This reaction is highly valuable for elaborating the butenyl side chain, allowing for the direct attachment of aryl groups. A study on the closely related compound 2-(but-3-en-1-yl)isoindoline-1,3-dione demonstrated a successful Heck coupling with phenyl iodide, yielding (E)-2-(4-phenylbut-3-en-1-yl)isoindoline-1,3-dione. strath.ac.uk This highlights the utility of the reaction for creating more complex molecular architectures from the simple pyrrolidine precursor.

Table 3: Example of a Heck Cross-Coupling Reaction

Rearrangement Reactions and Pericyclic Processes

The structural features of this compound allow for the possibility of rearrangement and pericyclic reactions, although specific examples for this exact compound are not extensively documented.

One potential transformation is the acs.orgmdpi.com-sigmatropic rearrangement. If the pyrrolidine nitrogen is converted into a quaternary ammonium (B1175870) salt with an adjacent carbanion-stabilizing group (forming an ylide), a acs.orgmdpi.com-sigmatropic rearrangement could occur. For instance, alkylation of the nitrogen followed by deprotonation at the α-carbon of the N-alkyl group can generate an unstabilized nitrogen ylide, which is known to undergo this type of rearrangement. acs.org

The terminal alkene can also participate in pericyclic reactions. An intramolecular ene reaction could be envisioned if a suitable hydrogen atom is present on the pyrrolidine ring or its N-substituent, although the geometry required for the six-membered transition state might be strained. Furthermore, the alkene could act as a dienophile in intermolecular [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes, leading to the formation of six-membered rings attached to the pyrrolidine side chain. These potential pathways represent advanced synthetic strategies for further modifying the molecule's scaffold.

Derivatization Strategies and Analog Design Based on 2 but 3 En 1 Yl Pyrrolidine

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrrolidine (B122466) Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for elucidating the relationship between the chemical structure of a compound and its biological activity. For analogues of 2-(But-3-en-1-yl)pyrrolidine, these studies can guide the rational design of more potent and selective molecules.

Key Structural Modifications and SAR Insights:

Systematic modifications of the this compound core can provide valuable SAR data. Key areas for modification include the pyrrolidine ring, the butenyl side chain, and the nitrogen atom.

Pyrrolidine Ring Substitution: Introduction of substituents at various positions of the pyrrolidine ring can significantly impact activity. For instance, hydroxylation or fluorination can alter polarity and binding interactions. The stereochemistry of these substituents is also a critical factor, as different enantiomers or diastereomers may exhibit distinct biological profiles. nih.gov

Modification of the Butenyl Side Chain: The terminal double bond of the butenyl group is a prime site for chemical transformation. Hydrogenation to a butyl group would increase lipophilicity, while oxidation to an epoxide or diol would introduce polarity. The chain length can also be varied to probe the optimal distance between the pyrrolidine ring and any interacting pharmacophoric groups.

N-Substitution: The secondary amine of the pyrrolidine ring is readily amenable to substitution. Acylation, alkylation, or incorporation into a larger heterocyclic system can dramatically alter the compound's physicochemical properties and target interactions.

QSAR Modeling:

Once sufficient SAR data is generated, QSAR models can be developed to quantify the relationship between structural descriptors and biological activity. These models use statistical methods to correlate physicochemical properties (e.g., logP, molar refractivity, electronic parameters) with observed activity. For pyrrolidine analogues, QSAR can help predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

A hypothetical QSAR study on a series of this compound derivatives might involve the parameters outlined in the table below.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Analogues

Descriptor ClassSpecific DescriptorsPotential Impact on Activity
Electronic Dipole Moment, Partial ChargesInfluences electrostatic interactions with the target.
Steric Molar Refractivity, Molecular VolumeAffects the fit of the molecule within a binding pocket.
Hydrophobic LogP, Hydrophobic Surface AreaGoverns membrane permeability and hydrophobic interactions.
Topological Connectivity IndicesDescribes the branching and shape of the molecule.

Design and Synthesis of Conformationally Restricted Analogues

Conformational restriction is a powerful strategy in drug design to enhance potency, selectivity, and metabolic stability by reducing the entropic penalty of binding to a biological target. For a flexible molecule like this compound, constraining the conformation of the butenyl side chain or the pyrrolidine ring can lead to a better understanding of the bioactive conformation.

Strategies for Conformational Restriction:

Cyclization of the Side Chain: The butenyl side chain can be cyclized back onto the pyrrolidine ring or onto a substituent on the nitrogen atom to create bicyclic structures. For example, an intramolecular Heck reaction could be employed to form a new ring system.

Incorporation of Rigid Linkers: Replacing a portion of the flexible butenyl chain with a rigid unit, such as a cyclopropane (B1198618) ring or an aromatic ring, can lock the relative orientation of the pyrrolidine and the terminal functional group.

Introduction of Steric Hindrance: The introduction of bulky substituents on the pyrrolidine ring or the side chain can restrict bond rotation and favor specific conformations.

The synthesis of such analogues often requires multi-step synthetic sequences. A general approach to a conformationally restricted analogue is depicted below.

Table 2: Synthetic Approaches to Conformationally Restricted Analogues

Target AnalogueKey Synthetic StrategyPotential Outcome
Bicyclic Pyrrolidine Intramolecular cyclization (e.g., Ring-closing metathesis)Locked side-chain conformation, enhanced target affinity.
Spirocyclic Pyrrolidine Spirocyclization reactionConstrained orientation of substituents.
Pyrrolidine with Rigid Linker Cross-coupling reactions to introduce aromatic or acetylenic unitsDefined spatial arrangement of pharmacophoric groups.

Incorporation into Hybrid Molecular Architectures

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activity. The this compound scaffold can be incorporated into hybrid architectures to enhance its therapeutic potential. nih.gov

Design of Hybrid Molecules:

The design of hybrid molecules requires careful consideration of the linker connecting the pyrrolidine moiety to another pharmacophore. The linker should be chosen to ensure the correct spatial orientation of the individual fragments for optimal interaction with their respective targets. The butenyl side chain of this compound provides a convenient handle for conjugation. For example, through hydroboration-oxidation, the terminal alkene can be converted to an alcohol, which can then be used to form an ester or ether linkage with another molecule.

Examples of Potential Hybrid Architectures:

Pyrrolidine-Indole Hybrids: The indole (B1671886) nucleus is a common motif in many biologically active compounds. Linking the pyrrolidine scaffold to an indole moiety could result in compounds with novel pharmacological profiles. nih.gov

Pyrrolidine-Thiourea Hybrids: Thiourea (B124793) derivatives are known to exhibit a wide range of biological activities. The pyrrolidine nitrogen can be derivatized to incorporate a thiourea group. nih.gov

Pyrrolidine-Sulfone Hybrids: Vinyl sulfones are known to be reactive Michael acceptors and can be part of a hybrid molecule design. The butenyl group could potentially be modified to include a sulfone moiety. nih.gov

Table 3: Potential Hybrid Molecules Based on this compound

Pharmacophore 1Pharmacophore 2Linker StrategyPotential Biological Target
2-PyrrolidinylIndoleAmide or ester linkage via the butenyl chainSerotonin receptors, Enzymes
2-PyrrolidinylThioureaDirect attachment to the pyrrolidine nitrogenKinases, Ion channels
2-PyrrolidinylCoumarinEther linkage via a hydroxylated butenyl chainCarbonic anhydrase, MAO

Development of Probes and Reporter Molecules for Biological Studies

Chemical probes and reporter molecules are essential tools for studying biological systems. The this compound scaffold can be derivatized to create such tools, enabling the investigation of its biological targets and mechanism of action.

Design of Probes and Reporter Molecules:

Fluorescent Probes: A fluorescent dye can be attached to the this compound molecule to create a fluorescent probe. The terminal alkene of the butenyl side chain is a suitable site for conjugation with a fluorophore. Such probes can be used in fluorescence microscopy and flow cytometry to visualize the cellular localization of the parent compound.

Biotinylated Probes: Biotin (B1667282) can be conjugated to the molecule to facilitate affinity purification of its binding partners. The strong interaction between biotin and avidin (B1170675) or streptavidin allows for the isolation of target proteins from complex biological mixtures.

Photoaffinity Probes: A photo-reactive group, such as an azide (B81097) or a diazirine, can be incorporated into the structure. Upon photoactivation, this group forms a covalent bond with the biological target, enabling its identification through techniques like mass spectrometry.

The development of these probes is crucial for target validation and for understanding the downstream effects of the compound's interaction with its biological target.

Table 4: Design of Biological Probes from this compound

Probe TypeReporter GroupAttachment SiteApplication
Fluorescent Probe Fluorescein, RhodamineTerminal carbon of the butenyl chainCellular imaging, Target localization
Affinity Probe BiotinPyrrolidine nitrogen or butenyl chainTarget identification, Pull-down assays
Photoaffinity Probe Phenyl azide, DiazirineButenyl side chainCovalent labeling of the target protein

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 but 3 En 1 Yl Pyrrolidine

Elucidation of Absolute and Relative Stereochemistry

Determining the precise spatial arrangement of atoms is critical for a complete understanding of a chiral molecule. For 2-(But-3-en-1-yl)pyrrolidine, this involves establishing the relative orientation of the butenyl side chain with respect to the pyrrolidine (B122466) ring and assigning the absolute configuration (R or S) at the chiral center.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD))

Chiroptical techniques are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. For this compound, which lacks a strong chromophore near its chiral center, derivatization might be necessary to apply ECD effectively. However, the absolute configuration can often be determined by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations. stackexchange.commdpi.com The agreement between the calculated and measured spectra allows for an unambiguous assignment of the absolute configuration. mdpi.com The intensity and sign of the CD bands are highly sensitive to the conformation of the molecule, which can be influenced by the solvent and temperature. mdpi.comresearchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It is closely related to CD and can also be used to assign absolute configuration by comparing experimental data with literature values for structurally similar compounds or with computational predictions. bohrium.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. stackexchange.com A key advantage of VCD is that all molecules have infrared absorptions, making it applicable to compounds like this compound without the need for a chromophore. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer. stackexchange.com

Table 1: Hypothetical Chiroptical Data for (R)-2-(But-3-en-1-yl)pyrrolidine

Technique Solvent Wavelength (nm) Observed Sign/Effect Method of Assignment
Optical Rotation Methanol 589 (Na D-line) Positive (+) Comparison with known standards
ECD Acetonitrile 210 Positive Cotton Effect Comparison with TD-DFT Calculation
VCD CDCl₃ 2800-3000 cm⁻¹ Characteristic Band Pattern Comparison with DFT Calculation

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., NOESY, ROESY, Coupling Constant Analysis)

While standard NMR provides information about the connectivity of a molecule, advanced techniques are required to determine its three-dimensional structure in solution.

NOESY and ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect spatial proximity between protons that are not directly bonded. columbia.eduscribd.com The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, making it effective for distances up to about 5 Å. columbia.eduyoutube.com For a molecule the size of this compound (Molecular Weight < 600), a 2D NOESY experiment is typically the preferred choice. columbia.edu By analyzing the cross-peaks in a NOESY or ROESY spectrum, one can determine the relative stereochemistry. For instance, a cross-peak between a proton on the pyrrolidine ring and a proton on the butenyl side chain would indicate that they are on the same face of the molecule (cis), whereas the absence of such a peak would suggest a trans relationship. ROESY is advantageous for medium-sized molecules where the NOE might be close to zero and can help avoid artifacts from spin diffusion. columbia.eduscribd.com

Coupling Constant Analysis: The magnitude of the scalar coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By carefully analyzing the coupling constants of the protons on the pyrrolidine ring, one can deduce the ring's conformation and the relative orientation of its substituents.

Table 2: Expected NOESY/ROESY Correlations for cis-2-(But-3-en-1-yl)pyrrolidine

Proton 1 (Pyrrolidine Ring) Proton 2 (Butenyl Side Chain) Expected Correlation Inferred Proximity
H2 (at C2) H1' (at C1 of butenyl) Strong < 3 Å (cis relationship)
H5a (at C5) H1' (at C1 of butenyl) None > 5 Å (trans relationship)
H2 (at C2) H2' (at C2 of butenyl) Weak ~4-5 Å

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides additional structural information by analyzing the fragmentation patterns of a selected precursor ion. For α-substituted pyrrolidines, fragmentation is often predictable and provides key structural insights. wvu.eduwvu.edu

The analysis of this compound using techniques like Electrospray Ionization (ESI) coupled with multi-stage mass spectrometry (MSⁿ) would likely reveal characteristic fragmentation pathways. wvu.edu Based on studies of similar α-pyrrolidinophenone cathinones, a dominant fragmentation pathway is the neutral loss of the pyrrolidine ring (a loss of 71 Da). wvu.eduresearchgate.net Other expected fragmentation pathways could involve cleavages within the butenyl side chain. High-resolution mass spectrometry (HRMS) would be employed to determine the exact elemental composition of the fragment ions, which is crucial for proposing and confirming fragmentation mechanisms. wvu.edunih.gov

Table 3: Predicted Key Fragment Ions for Protonated this compound in ESI-MS/MS

Precursor Ion [M+H]⁺ (m/z) Fragment Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
140.14 84.08 C₄H₈ (Butene) Cleavage of the butenyl side chain
140.14 70.08 C₅H₁₀ (Unsaturated side chain) Loss of the entire side chain
140.14 69.07 C₅H₉N (Pyrrolidine ring) Ring opening followed by side chain loss

Chromatographic Methods for Purification and Enantiomeric Purity Assessment (e.g., Chiral HPLC)

For any application involving a single enantiomer of a chiral compound, it is essential to both separate the enantiomers and accurately determine the enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

The enantiomers of this compound can be separated using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including pyrrolidine derivatives. semanticscholar.orgmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The method involves screening different CSPs and mobile phase compositions (typically mixtures of alkanes and alcohols) to achieve optimal resolution. mdpi.com The enantiomeric excess (ee) can then be quantified by integrating the peak areas of the two enantiomers.

Table 4: Example Chiral HPLC Method for Enantiomeric Purity Assessment

Parameter Condition
Column Chiralpak AD-H (Amylose derivative)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 1.5

X-ray Crystallography of this compound Salts or Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.com Since this compound is likely a liquid or low-melting solid at room temperature, obtaining single crystals suitable for X-ray diffraction can be challenging.

A common strategy is to prepare a crystalline salt or derivative of the compound. nih.gov This can be achieved by reacting the basic pyrrolidine nitrogen with a chiral acid, such as tartaric acid, to form a diastereomeric salt. mdpi.com If suitable crystals can be grown, the resulting X-ray structure will reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Crucially, if a chiral acid of known absolute configuration is used, the absolute configuration of this compound can be unambiguously determined through the analysis of the crystal structure, often using the Flack parameter. mdpi.com

In-situ Reaction Monitoring Techniques

Optimizing the synthesis of this compound requires a detailed understanding of the reaction kinetics, intermediates, and byproducts. In-situ reaction monitoring techniques allow for real-time analysis of the reaction mixture without the need for sampling, providing valuable insights into the reaction progress.

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and process NMR can be employed. For example, in a synthesis involving the formation of the pyrrolidine ring, FTIR could be used to monitor the disappearance of a characteristic vibrational band from a starting material (e.g., a C=O stretch of a ketone precursor) and the appearance of a band corresponding to the product. This real-time data allows for precise determination of reaction endpoints, identification of reaction intermediates, and optimization of reaction parameters like temperature and reagent addition rates, leading to improved yield and purity.

Theoretical and Computational Chemistry Studies of 2 but 3 En 1 Yl Pyrrolidine

Conformational Analysis and Energy Landscapes

The flexibility of both the pyrrolidine (B122466) ring and the butenyl side chain in 2-(But-3-en-1-yl)pyrrolidine gives rise to a complex conformational landscape. The five-membered pyrrolidine ring is known to adopt distinct puckered conformations, often described as envelope and twist forms, which are typically close in energy. nih.govresearchgate.net The orientation of the butenyl substituent relative to the pyrrolidine ring, as well as the rotational isomers (rotamers) of the side chain itself, further increases the number of possible low-energy structures.

Computational studies on similar pyrrolidine-containing molecules have demonstrated that even small energy differences between conformers can be significant, necessitating high accuracy in electronic structure methods to correctly predict their relative populations. researchgate.net A thorough conformational analysis is crucial as the shape of the molecule can profoundly influence its physical properties and reactivity. The process often involves systematic or stochastic searches of the conformational space to identify all stable minima on the potential energy surface.

The relative energies of these conformers determine their population at a given temperature, governed by the Boltzmann distribution. For some pyrrolidine enamines, it has been shown that a large number of conformers can be significantly populated at equilibrium. researchgate.net Understanding this conformational preference is essential, for instance, in the context of stereoselective reactions where the reactant conformation can dictate the stereochemical outcome.

Table 1: Key Factors in the Conformational Analysis of this compound

FeatureDescriptionSignificance
Pyrrolidine Ring Pucker The non-planar conformation of the five-membered ring, typically envelope or twist forms. nih.govresearchgate.netInfluences the orientation of substituents and overall molecular shape.
Substituent Orientation The position of the butenyl group relative to the ring (axial vs. equatorial-like).Affects steric interactions and the molecule's energy and reactivity.
Side Chain Torsion Rotation around the single bonds within the but-3-en-1-yl chain.Generates multiple rotamers with different energies and shapes.
Energy Landscape A map of the potential energy of the molecule as a function of its geometry. nih.govIdentifies stable conformers (energy minima) and transition states between them.

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure calculations are fundamental to modern computational chemistry, providing insights into the distribution of electrons within a molecule and, consequently, its energy, geometry, and properties. For a molecule like this compound, both Density Functional Theory (DFT) and ab initio methods are employed.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. unimib.it Methods like B3LYP are commonly used to optimize molecular geometries, calculate vibrational frequencies, and determine the energies of different conformers and transition states. koyauniversity.orgnih.gov DFT calculations are instrumental in understanding the electronic properties that govern reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com

Ab Initio Methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster theory), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy, which is sometimes necessary for validating DFT results or for systems where DFT may perform poorly. elixirpublishers.com Explicitly correlated coupled cluster theory, for example, can serve as a benchmark for validating the accuracy of DFT methods for calculating the small energy differences between conformers of pyrrolidine derivatives. researchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformers of this compound. They can also be used to calculate properties like dipole moments and atomic charges, which are crucial for understanding intermolecular interactions.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

A significant application of electronic structure calculations is the prediction of spectroscopic properties, which serves as a vital link between theoretical models and experimental data. mdpi.com By simulating spectra for a proposed structure, computational chemistry can aid in the confirmation of molecular identity and the interpretation of experimental results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. The process typically involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can often be unambiguously assigned. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. elixirpublishers.com These calculations are performed after a geometry optimization to ensure the structure is at a potential energy minimum. The predicted frequencies correspond to the molecule's normal modes of vibration (stretching, bending, etc.). Comparing the computed spectrum with the experimental one can help in assigning specific absorption bands to particular molecular motions.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies, which correspond to the absorption of light in the UV-Vis region. researchgate.netelixirpublishers.com These calculations provide information about the electronic transitions between molecular orbitals (e.g., from the HOMO to the LUMO), helping to interpret the observed absorption maxima (λ_max).

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical Example)

Spectroscopic TechniquePredicted ParameterValueCorresponding Structural Feature
¹³C NMR Chemical Shift (δ)~60 ppmC atom of the pyrrolidine ring bonded to Nitrogen
Chemical Shift (δ)~138 ppmAlkene C atom (C=C)
¹H NMR Chemical Shift (δ)~5.8 ppmAlkene H atom (-CH=)
IR Vibrational Frequency (ν)~3075 cm⁻¹=C-H stretch
Vibrational Frequency (ν)~1640 cm⁻¹C=C stretch
Vibrational Frequency (ν)~2960 cm⁻¹C-H stretch (alkane)
UV-Vis λ_max~200 nmπ → π* transition of the C=C bond

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups. Actual computed values would depend on the specific level of theory and basis set used.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. biu.ac.il MD simulations model the movements of atoms and molecules over time based on a classical force field, allowing for the study of dynamic processes and thermodynamic properties. mdpi.com

Solvent Effects: The presence of a solvent can significantly influence the conformational preferences and reactivity of a solute like this compound. researchgate.net MD simulations can explicitly model the interactions between the solute and individual solvent molecules, providing a more realistic picture than implicit solvent models often used in quantum calculations. osti.gov These simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding or other intermolecular forces might stabilize certain conformations over others. rsc.org

Intermolecular Interactions: MD simulations are also used to study the interactions between multiple molecules of this compound, which can be important for understanding its bulk properties. These simulations can predict properties like density, viscosity, and diffusion coefficients. They can also be used to study aggregation or the formation of dimers and larger clusters.

By analyzing the trajectories from MD simulations, one can calculate various structural and dynamic properties, such as radial distribution functions (describing the probability of finding one molecule at a certain distance from another) and autocorrelation functions (describing how long it takes for a property to "forget" its initial value).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. beilstein-journals.orgresearchgate.net For reactions involving this compound, computational studies can map out the potential energy surface for a proposed transformation.

By locating the transition state (a first-order saddle point on the potential energy surface) connecting reactants and products, the activation energy for the reaction can be calculated. koyauniversity.org This allows for the prediction of reaction rates and the determination of the most favorable reaction pathway among several possibilities. For example, in cycloaddition reactions, calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the stereochemical outcome. koyauniversity.org

DFT calculations are frequently used to study reaction mechanisms, including those involving pyrrolidine derivatives in organocatalysis or cycloaddition reactions. researchgate.netmdpi.com These studies can rationalize experimentally observed product distributions and stereoselectivities. For instance, by comparing the activation energies for pathways leading to different stereoisomers, one can predict which isomer will be formed preferentially. Computational analysis can also reveal the role of catalysts, solvent molecules, or other additives in the reaction mechanism.

Applications of 2 but 3 En 1 Yl Pyrrolidine in Catalysis and Materials Science

Organocatalysis Mediated by 2-(But-3-en-1-yl)pyrrolidine Derivatives

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has witnessed exponential growth, with pyrrolidine-based catalysts playing a central role. nih.govnih.gov Derivatives of this compound have been investigated as organocatalysts, leveraging the inherent chirality of the pyrrolidine (B122466) ring to induce stereoselectivity in various transformations.

Asymmetric Transformations and Enamine/Iminium Catalysis

The secondary amine functionality of the pyrrolidine ring is key to its catalytic activity, primarily through the formation of enamine and iminium ion intermediates. nih.govmdpi.com In enamine catalysis, the pyrrolidine derivative reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. Conversely, in iminium catalysis, the pyrrolidine catalyst activates α,β-unsaturated carbonyl compounds towards nucleophilic attack by forming a transient iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate. ub.edu

Derivatives of this compound can be tailored to enhance their catalytic efficacy. The butenyl side chain can be functionalized to introduce additional steric bulk or coordinating groups, thereby influencing the stereochemical outcome of the catalyzed reaction. For instance, the synthesis of novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position has been shown to create a sterically demanding environment, leading to high levels of enantioselectivity in asymmetric transformations. nih.gov

Table 1: Asymmetric Michael Addition Catalyzed by a 2-Substituted Pyrrolidine Derivative

Entry Aldehyde Nitroolefin Catalyst Loading (mol%) Solvent Time (h) Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
1 Propanal (E)-β-Nitrostyrene 10 CH2Cl2 24 95 95:5 85 (syn)
2 Butanal (E)-β-Nitrostyrene 10 Toluene 48 88 92:8 82 (syn)
3 Propanal (E)-2-Nitro-1-phenylpropene 10 CH2Cl2 72 75 90:10 80 (syn)

This table is a representative example based on findings for similar 2-substituted pyrrolidine organocatalysts. nih.gov

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atom of the pyrrolidine ring and the double bond of the butenyl group in this compound derivatives offer potential coordination sites for metal centers. This makes them attractive scaffolds for the design of chiral ligands for asymmetric metal-catalyzed reactions. The chirality of the pyrrolidine backbone can be effectively transferred to the product of the reaction.

For example, pyrrolidine-containing ferrocene (B1249389) ligands have demonstrated high efficiency in rhodium-catalyzed asymmetric hydrogenation of olefins. nih.gov The modular nature of the this compound structure allows for the synthesis of a library of ligands with varying steric and electronic properties by modifying both the pyrrolidine ring and the butenyl side chain. These tailored ligands can then be screened for optimal performance in a variety of metal-catalyzed processes, including cross-coupling reactions, hydrogenations, and hydroformylations.

Incorporation into Polymeric Materials or Supramolecular Assemblies

The development of advanced polymer materials with specific functionalities is a burgeoning area of research. nih.gov The butenyl group of this compound serves as a polymerizable handle, allowing for its incorporation into polymer chains via olefin metathesis or radical polymerization. This can impart the resulting polymer with the specific chemical and physical properties of the pyrrolidine moiety. For instance, polymers bearing pyrrolidine side chains could find applications as chiral stationary phases in chromatography or as polymeric catalysts.

Furthermore, the pyrrolidine unit can participate in non-covalent interactions, such as hydrogen bonding, which are fundamental to the construction of supramolecular assemblies. nih.gov By designing appropriate complementary molecules, this compound derivatives can be directed to self-assemble into well-defined, higher-order structures like helices, sheets, or three-dimensional networks. These assemblies could have potential applications in areas such as molecular recognition, drug delivery, and materials science. mdpi.com

Role in Sensing or Analytical Platforms

The development of chemical sensors for the selective detection of ions and molecules is of significant interest. nih.gov The pyrrolidine nitrogen in derivatives of this compound can act as a binding site for specific analytes. When incorporated into a larger system, such as a fluorophore or a material that changes its properties upon binding, these derivatives can function as the recognition element in a chemical sensor.

For instance, a pyrrolidine-fused chlorin (B1196114) incorporated into a metal-organic framework (MOF) has been shown to be effective in sensing nitrogen dioxide (NO2). mdpi.com The butenyl group of this compound provides a convenient point of attachment for tethering the molecule to a solid support, such as a sensor chip or a nanoparticle, which is a crucial step in the fabrication of many analytical devices.

Corrosion Inhibition Applications

Corrosion is a major issue in many industries, and the development of effective and environmentally friendly corrosion inhibitors is an ongoing challenge. e3s-conferences.org Organic compounds containing heteroatoms like nitrogen are often effective corrosion inhibitors as they can adsorb onto the metal surface and form a protective layer. The nitrogen atom in the pyrrolidine ring can coordinate to the metal surface, and the organic backbone can form a hydrophobic barrier, thus inhibiting the corrosion process.

While specific studies on this compound as a corrosion inhibitor are not extensively documented, related nitrogen-containing heterocyclic compounds have shown promise in this area. j-cst.org The presence of the butenyl group could potentially enhance the adsorption process through π-electron interactions with the metal surface. Further research is warranted to explore the potential of this compound and its derivatives as corrosion inhibitors for various metals and alloys.

Emerging Research Directions and Future Prospects for 2 but 3 En 1 Yl Pyrrolidine

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 2-(But-3-en-1-yl)pyrrolidine and its derivatives is poised for a revolutionary shift with the adoption of flow chemistry and automated synthesis platforms. syrris.com Traditional batch synthesis methods, while foundational, often face challenges in terms of scalability, reproducibility, and safety. researchgate.net Flow chemistry, by contrast, offers a suite of advantages that are particularly pertinent for the production and derivatization of this compound.

Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purer products. researchgate.net The enhanced heat and mass transfer in flow reactors can significantly reduce reaction times. researchgate.net For the synthesis of this compound, this could translate to more efficient and safer handling of reactive intermediates and reagents.

Automated flow synthesis platforms, which are modular and can be reconfigured, offer the potential for on-demand synthesis of a library of this compound derivatives. syrris.commpg.de These systems can integrate multiple synthetic steps, including reaction, work-up, and purification, into a single, continuous process. syrris.com This not only accelerates the drug discovery process by rapidly generating diverse compound libraries for screening but also minimizes chemical waste, aligning with the principles of green chemistry. researchgate.netnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Derivatization

FeatureTraditional Batch SynthesisAutomated Flow Synthesis
Scalability Often requires re-optimization for scale-upDirect route to scaling with no re-optimization syrris.com
Reproducibility Can be variable between batchesHigh, due to precise control of parameters researchgate.net
Safety Handling of hazardous materials can be riskyEnhanced, with smaller reaction volumes and better control researchgate.net
Efficiency Can be time-consuming with multiple manual stepsIncreased, with integration of multiple steps syrris.com
Waste Generation Can generate significant chemical wasteMinimized, with optimized reactions and less solvent use researchgate.net

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

In the context of compound design, ML models can be trained on large datasets of known bioactive molecules to predict the potential biological targets and activity of novel this compound derivatives. This predictive power can help prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Exploration of Novel Biological Targets and Mechanisms beyond Current Knowledge

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, found in a wide array of compounds targeting various biological systems. nih.govresearchgate.net While the specific biological targets of this compound are not yet extensively studied, its structural features suggest a broad potential for interacting with novel biological targets.

The chiral nature of the pyrrolidine ring is crucial, as different stereoisomers can exhibit distinct biological profiles due to stereoselective interactions with proteins. researchgate.net The butenyl side chain offers a site for further functionalization, allowing for the creation of derivatives that can probe different pockets of a biological target.

Future research will likely focus on screening this compound and its derivatives against a wide range of biological targets, including those implicated in cancer, infectious diseases, and central nervous system disorders. The pyrrolidine scaffold has shown promise in all these areas. For instance, pyrrolidine-2,3-dione (B1313883) derivatives have been identified as novel inhibitors of bacterial enzymes, highlighting the potential for developing new antibiotics. nih.gov A deeper understanding of the structure-activity relationships (SAR) will be crucial for designing next-generation therapeutic agents based on this scaffold. researchgate.net

Sustainable Synthesis and Biocatalytic Approaches

The growing emphasis on green chemistry is driving the development of more sustainable synthetic methods. For a chiral molecule like this compound, biocatalysis offers a powerful and environmentally friendly approach to its synthesis. nih.gov

Enzymes, as natural catalysts, operate under mild conditions and can exhibit high levels of stereoselectivity, which is essential for the synthesis of enantiomerically pure pharmaceuticals. nih.gov For the synthesis of the pyrrolidine core, enzymes such as imine reductases (IREDs) have shown great promise in the asymmetric synthesis of chiral amines. mdpi.com These enzymes could be employed for the stereoselective reductive amination to form the chiral pyrrolidine ring of this compound.

Lipases and esterases are another class of enzymes that have been widely used for the kinetic resolution of racemic mixtures to obtain enantiomerically pure building blocks for alkaloid synthesis. Furthermore, the use of biocatalysts can reduce the reliance on heavy metal catalysts and harsh reagents, leading to a cleaner and more sustainable manufacturing process. nih.gov The integration of biocatalysis with flow chemistry presents a particularly attractive avenue for the scalable and sustainable production of this compound and its derivatives.

Table 2: Potential Biocatalytic Approaches for the Synthesis of this compound

Biocatalytic MethodEnzyme ClassApplication in SynthesisAdvantages
Asymmetric Reductive AminationImine Reductases (IREDs)Stereoselective formation of the chiral pyrrolidine ringHigh enantioselectivity, mild reaction conditions mdpi.com
Kinetic ResolutionLipases/EsterasesSeparation of racemic intermediatesAccess to enantiomerically pure building blocks
Asymmetric HydrationHydratasesPotential for stereoselective hydration of the butenyl side chainHigh selectivity, environmentally friendly nih.gov

Untapped Potential in Interdisciplinary Research (e.g., Bio-materials, Nanotechnology)

The unique structural features of this compound also open up possibilities for its application in interdisciplinary fields beyond traditional medicinal chemistry, such as biomaterials and nanotechnology. The terminal alkene on the butenyl side chain is a particularly valuable functional group for polymerization and surface modification.

In the field of biomaterials, this compound could be used as a monomer or a building block to create novel polymers with specific biological properties. The pyrrolidine moiety could be designed to interact with biological systems, for example, to promote cell adhesion or to act as a drug delivery vehicle. The polymerizable alkene allows for its incorporation into larger macromolecular structures.

In nanotechnology, the molecule could be used to functionalize the surface of nanoparticles, quantum dots, or other nanomaterials. This could impart biocompatibility to these materials or enable them to target specific cells or tissues. The ability to attach a biologically relevant scaffold like pyrrolidine to a nanomaterial could lead to the development of new diagnostic and therapeutic tools. While still a nascent area of research, the interdisciplinary potential of this compound is a fertile ground for future innovation.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(But-3-en-1-yl)pyrrolidine, and what key reaction parameters influence yield?

  • Methodological Answer : A widely used approach involves nucleophilic substitution or alkylation of pyrrolidine derivatives. For example, tert-Butyl 2-(but-3-en-1-yl)-5-(non-2-yn-1-yl)pyrrolidine-1-carboxylate was synthesized via N-alkylation of a Boc-protected pyrrolidine precursor with but-3-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (~150°C) . Key parameters affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Reaction time : Extended heating (20+ hours) improves conversion but risks decomposition.
  • Protecting groups : Boc-protected intermediates simplify purification, yielding 60–94% after deprotection .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : The vinyl protons (CH₂=CH-) resonate as multiplets at δ 4.8–5.8 ppm, while pyrrolidine ring protons appear as distinct multiplet clusters (δ 1.5–3.5 ppm). The absence of Boc-protecting group signals (e.g., δ 1.4 ppm for tert-butyl) confirms deprotection .
  • HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₃H₂₁N: calc. 192.1751, obs. 192.1748) .
  • IR : Stretching frequencies for C=C (1640–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds confirm structural motifs .

Advanced Questions

Q. How can diastereomeric ratios of this compound derivatives be accurately determined, and what challenges arise in their separation?

  • Methodological Answer : Diastereomer ratios (e.g., trans/cis >3:97) are quantified via ¹H NMR integration of non-overlapping proton signals, such as distinct pyrrolidine ring environments . Challenges include:

  • Signal overlap : Use of high-field NMR (≥400 MHz) or 2D techniques (e.g., COSY) resolves ambiguities.
  • Separation limitations : Chromatographic methods (e.g., chiral HPLC) often fail due to similar polarity; kinetic resolution during crystallization or enzymatic methods may be required .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs across studies?

  • Methodological Answer : Discrepancies arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

  • Comparative SAR studies : Systematic evaluation of analogs (e.g., benzyl vs. pyridinyl substituents) identifies pharmacophoric motifs .
  • Standardized assays : Replicating studies under controlled conditions (e.g., receptor binding assays with purified targets) minimizes variability .
  • Computational modeling : Docking studies (e.g., using PubChem 3D conformers) predict steric/electronic interactions influencing activity .

Q. How can reaction conditions be optimized to enhance stereoselectivity in this compound synthesis?

  • Methodological Answer :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Fe₂O₃@SiO₂/In₂O₃) may direct regioselectivity in allylic alkylation .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor trans-diastereomers by reducing steric hindrance during ring closure .
  • Temperature control : Lower temperatures (0–25°C) slow reaction kinetics, allowing preferential formation of thermodynamically stable isomers .

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Reactant of Route 1
2-(But-3-en-1-yl)pyrrolidine
Reactant of Route 2
2-(But-3-en-1-yl)pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.